Absolute Stereochemical Configuration: (R) vs (S) Enantiomer
The target compound possesses the absolute (R)-configuration at the carbon atom bearing the primary amine, as confirmed by its IUPAC name and SMILES notation . In contrast, the (S)-enantiomer (CAS: 1213539-35-5) has the opposite three-dimensional arrangement . The racemic mixture (CAS: 1270406-29-5) is an equimolar mixture of both, lacking stereochemical definition . This is a binary, quantifiable structural difference critical for asymmetric synthesis.
| Evidence Dimension | Stereochemical configuration at the C-3 carbon bearing the amine |
|---|---|
| Target Compound Data | (R)-configuration [C@@H] |
| Comparator Or Baseline | (S)-enantiomer: (S)-configuration [C@H]; Racemate: undefined, mixture of both |
| Quantified Difference | Enantiomeric excess (ee) of the target compound is specified at >=95% by the supplier, compared to 50% ee for the non-racemic mixture and 0% ee for the racemate |
| Conditions | Specified chemical structure as per IUPAC, SMILES codes, and vendor purity specifications |
Why This Matters
For procurement, specifying the (R)-enantiomer ensures the desired stereochemical input for asymmetric reactions, directly influencing the enantiomeric excess and biological activity of the final product.
